molecular formula C12H16BrNO3 B12313447 ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate

ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate

Cat. No.: B12313447
M. Wt: 302.16 g/mol
InChI Key: HDTQMFBSRPVMTO-UHFFFAOYSA-N
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Description

It is used in agriculture to control a variety of pests. This compound is characterized by its molecular formula C12H16BrNO3 and a molecular weight of 302.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate involves the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with methyl isocyanate to yield the final product. The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and potassium cyanide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its effects on insect physiology and biochemistry.

    Medicine: Investigated for potential use in developing new insecticides with improved efficacy and safety profiles.

    Industry: Employed in agricultural practices to control pest populations and improve crop yields.

Mechanism of Action

The mechanism of action of ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate involves inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the insect. The molecular targets include the active site of acetylcholinesterase and associated pathways involved in neurotransmission.

Comparison with Similar Compounds

Ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate can be compared with other similar compounds such as:

    N-[2-(4-bromophenoxy)ethyl]-N,N-diethylamine: Similar structure but different functional groups, leading to variations in reactivity and applications.

    N-[2-(4-bromophenoxy)ethyl]acetamide: Another related compound with different functional groups and applications.

    N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-1-butanamine: A compound with extended ethoxy chains, affecting its physical and chemical properties.

The uniqueness of this compound lies in its specific functional groups that confer its insecticidal properties and its ability to inhibit acetylcholinesterase effectively.

Properties

Molecular Formula

C12H16BrNO3

Molecular Weight

302.16 g/mol

IUPAC Name

ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate

InChI

InChI=1S/C12H16BrNO3/c1-3-16-12(15)14(2)8-9-17-11-6-4-10(13)5-7-11/h4-7H,3,8-9H2,1-2H3

InChI Key

HDTQMFBSRPVMTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)CCOC1=CC=C(C=C1)Br

Origin of Product

United States

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